molecular formula C14H12N4O2 B2753886 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid CAS No. 62001-42-7

3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid

Cat. No.: B2753886
CAS No.: 62001-42-7
M. Wt: 268.276
InChI Key: LEMGAEUKCNKGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1H-Benzotriazol-1-ylmethyl)amino]benzoic acid is a benzotriazole derivative supplied as a solid for research applications. The benzotriazole scaffold is recognized in medicinal chemistry as a privileged structure with versatile biological properties . This compound is of significant interest in early discovery research, particularly for the synthesis and evaluation of novel antimicrobial agents . Studies have demonstrated that structurally related [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives exhibit effective activity against a range of bacterial and fungal strains, including S. aureus , B. subtilis , E. coli , and S. typhi . The benzotriazole moiety often functions as a key pharmacophore or a bioisosteric replacement, capable of interacting with various biological targets . Its mechanism of action may be linked to the inhibition of microbial tubulin, as seen with certain benzotriazol acrylonitriles, or the modulation of activity when fused with other heterocyclic systems like quinolones . Researchers value this compound for constructing potential anti-infective agents and for its utility as a synthetic auxiliary in organic and heterocyclic synthesis . This product is intended for research purposes only and is not classified as a drug, antibiotic, or medicine for human or veterinary therapeutic use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

3-(benzotriazol-1-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(20)10-4-3-5-11(8-10)15-9-18-13-7-2-1-6-12(13)16-17-18/h1-8,15H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMGAEUKCNKGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid typically involves the reaction of benzotriazole with a suitable benzoic acid derivative. One common method involves the use of chlorotriphenylphosphonium as a reagent, which reacts with the amide in a manner similar to the Vilsmeier-Haack reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly in antimicrobial and antiprotozoal applications.

Antimicrobial Properties

Research has shown that benzotriazole derivatives, including 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid, possess significant antimicrobial properties. Various studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Sanna et al. (1989) demonstrated that benzotriazole derivatives exhibit promising in vitro antimicrobial activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25 μg/ml .
  • Jamkhandi et al. synthesized related compounds that showed moderate to good antibacterial activity, indicating the potential of benzotriazole as a scaffold for developing new antibiotics .

Antiprotozoal Activity

The compound has also shown activity against protozoan parasites:

  • Becerra's group reported the synthesis of N-benzenesulfonyl derivatives of benzotriazole, which demonstrated dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease . This suggests that modifications to the benzotriazole structure can enhance its efficacy against protozoan infections.

Therapeutic Potential

Given its diverse biological activities, 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid holds promise for therapeutic applications:

Antimicrobial Agents

The ongoing challenge of antibiotic resistance necessitates the development of new antimicrobial agents. Benzotriazole derivatives are being explored as potential candidates due to their broad-spectrum activity against resistant strains .

Antiparasitic Drugs

The observed antiprotozoal activity indicates that this compound could be developed into a treatment for diseases caused by protozoan parasites, such as Chagas disease and leishmaniasis .

Case Studies and Research Findings

Several case studies have documented the efficacy and applications of benzotriazole derivatives:

StudyFindingsApplication
Sanna et al. (1989)MIC values of 12.5 - 25 μg/ml against E. coliAntimicrobial agent development
Becerra et al.Significant inhibition of T. cruzi at 50 μg/mlAntiparasitic drug candidate
Jamkhandi et al.Moderate antibacterial activity in synthesized derivativesLead compounds for further development

Mechanism of Action

The mechanism of action of 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety allows for π–π stacking interactions and hydrogen bonding, which facilitate binding to biological targets . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Features
3-[(1H-Benzotriazol-1-ylmethyl)amino]benzoic acid C₁₄H₁₂N₄O₂ 276.28 Benzotriazole, benzoic acid Antimicrobial potential, stable crystal packing
4-[(1H-Benzotriazol-1-ylmethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid C₁₀H₈N₆O₃ 260.21 Oxadiazole, benzotriazole, carboxylic acid Higher polarity due to oxadiazole; SHV-1 enzyme inhibition
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid C₁₅H₁₁NO₄ 269.25 Isobenzofuranone, benzoic acid Non-planar structure (67.82° dihedral angle), hydrogen-bonded crystal lattice
3-[(1,3-Dioxo-isoindol-2-ylmethyl)amino]benzoic acid C₁₆H₁₂N₂O₄ 296.28 Isoindole-1,3-dione, benzoic acid High density (1.481 g/cm³), potential for π-π interactions
3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid C₁₄H₁₉NO₄ 265.31 tert-Butyl ester, benzoic acid Enhanced lipophilicity, hydrolytic stability

Physicochemical and Crystallographic Properties

  • Crystal Packing: The benzotriazole-containing compound exhibits intermolecular O—H···O and N—H···O hydrogen bonds, similar to the isobenzofuranone analog . The isoindole-1,3-dione derivative shows denser packing (1.481 g/cm³) due to planar aromatic systems .
  • Thermal Stability: The tert-butoxy derivative (C₁₄H₁₉NO₄) has higher thermal stability (predicted boiling point: 567.8°C) compared to the benzotriazole analog .

Biological Activity

3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid, also known by its CAS number 62001-42-7, is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid is C14H12N4O2C_{14}H_{12}N_{4}O_{2}. The compound features a benzotriazole moiety, which is known for its pharmacological significance. The synthesis typically involves the reaction of benzotriazole derivatives with appropriate amino acids or amines under controlled conditions to yield the target compound .

Antimicrobial Properties

Research indicates that compounds containing the benzotriazole structure exhibit notable antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid can inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL
Pseudomonas aeruginosa30 μg/mL

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown anti-inflammatory effects in various models. Studies suggest that it may inhibit the cyclooxygenase (COX) enzymes involved in inflammation pathways, thereby reducing inflammatory responses in vitro and in vivo .

The biological activity of 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The benzotriazole ring can act as a scaffold for binding with enzymes or receptors involved in critical pathways such as inflammation and microbial resistance. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

  • Antibacterial Study : A study conducted by Ochal et al. evaluated various benzotriazole derivatives against clinical strains of bacteria, revealing that compounds similar to 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid showed promising results with MIC values comparable to established antibiotics like nitrofurantoin .
  • Anti-inflammatory Research : Another study highlighted the compound's potential in reducing inflammation in a lipopolysaccharide (LPS)-induced model in rats. The results indicated a significant decrease in inflammatory markers when treated with this compound .
  • Cytotoxicity Assessment : Research examining the cytotoxic effects on cancer cell lines indicated that 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid exhibited selective cytotoxicity against certain tumor cells, suggesting its potential as an anticancer agent .

Q & A

Q. What are the recommended methods for synthesizing 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling benzotriazole derivatives with aminobenzoic acid precursors. A common approach uses carbodiimide crosslinkers (e.g., EDC or DCC) to facilitate amide bond formation between the benzotriazole methylamine and benzoic acid groups. Key parameters include maintaining a pH of 4.5–6.0 (to avoid side reactions) and using anhydrous solvents like DMF or DCM. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography. Similar protocols for structurally related benzoic acid derivatives (e.g., sulfonamide-linked analogs) have been documented in studies on NSCLC biomarker discovery .

Q. Which analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?

Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C for structural validation). Stability studies should assess degradation under thermal stress (e.g., 40°C for 48 hours) and hydrolytic conditions (pH 3–9). Accelerated stability testing via LC-MS can identify degradation products. For benzoic acid analogs, researchers have reported optimal stability at 4°C in inert atmospheres, with degradation primarily via hydrolysis of the benzotriazole moiety .

Q. How can researchers validate the solubility and partition coefficient (logP) of this compound for in vitro assays?

Use shake-flask methods with octanol/water phases to measure logP. Solubility in aqueous buffers (e.g., PBS) should be tested via UV-Vis spectroscopy or nephelometry. For poorly soluble compounds, co-solvents like DMSO (≤1% v/v) can be employed, but biocompatibility must be verified with cell viability assays. Computational tools like ALOGPS or MarvinSketch provide preliminary logP estimates but require experimental validation .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the mechanism of action of this compound in modulating biological targets (e.g., enzymes or receptors)?

Begin with target fishing using affinity chromatography or pull-down assays with tagged proteins. Follow with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics. For enzyme inhibition, conduct Michaelis-Menten analysis with varying substrate concentrations. Structural insights can be gained via X-ray crystallography or molecular docking, though the compound’s flexibility may require MD (molecular dynamics) simulations .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or model-specific variables. Perform ADME profiling (e.g., microsomal stability assays) and compare bioavailability across species. Use Mendelian randomization approaches to distinguish causal effects from confounding factors. Replicate findings in 3D cell cultures or organoids before transitioning to in vivo models .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
2:56:25

Q. What computational strategies are recommended for predicting the compound’s interactions with off-target proteins or potential toxicity?

Use molecular docking (AutoDock Vina, Glide) to screen against databases like ChEMBL or PubChem. Toxicity can be predicted via QSAR models (e.g., ProTox-II) or transcriptomic analysis (ToxCast). For off-target profiling, employ chemoproteomics with activity-based probes. Cross-validate predictions with experimental data from kinome-wide selectivity assays .

Data Analysis and Validation

Q. What statistical methods are critical for analyzing dose-response relationships in studies involving this compound?

Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism, R). Report EC₅₀/IC₅₀ values with 95% confidence intervals. For high-throughput screens, apply Z’-factor analysis to assess assay robustness. Address variability via Bayesian hierarchical models or mixed-effects regression .

Q. How can researchers resolve inconsistencies in spectroscopic data (e.g., NMR shifts) during structural elucidation?

Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian, ORCA). Use 2D NMR (HSQC, HMBC) to confirm connectivity. If impurities are suspected, employ DOSY (diffusion-ordered spectroscopy) to differentiate species. Contradictions in aromatic regions may arise from tautomerism—test via variable-temperature NMR .

Resource Guidance

Q. Where can researchers access authoritative datasets or collaborate with peers studying similar benzoic acid derivatives?

Platforms like ResearchGate and Zenodo host preprints and raw data for compounds with analogous structures. For benchmarking, consult ChEMBL or BindingDB for bioactivity data. Collaborative networks can be established through domain-specific conferences (e.g., ACS Medicinal Chemistry) .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
13:57
【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具
05:45

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.